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molecular formula C7H12N2OS B8594294 2-(3-Hydroxypropylthio)-1-methylimidazole

2-(3-Hydroxypropylthio)-1-methylimidazole

Cat. No. B8594294
M. Wt: 172.25 g/mol
InChI Key: JNDSACOKGJNFMH-UHFFFAOYSA-N
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Patent
US06362336B1

Procedure details

A solution of 1-methyl-2-(3-(2-tetrahydropyranyloxy)propylthio)imidazole (2.0 g, 7.8 mmol) in acetic acid (8 ml), THF (4 ml) and water (2 ml) was heated at 50° C. for 4 hours. The volatiles were removed by evaporation and the residue azeotroped with toluene to give 2-(3-hydroxypropylthio)-1-methylimidazole (1.3 g, 100%) as an off-white solid.
Name
1-methyl-2-(3-(2-tetrahydropyranyloxy)propylthio)imidazole
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[S:7][CH2:8][CH2:9][CH2:10][O:11]C1CCCCO1>C(O)(=O)C.C1COCC1.O>[OH:11][CH2:10][CH2:9][CH2:8][S:7][C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
1-methyl-2-(3-(2-tetrahydropyranyloxy)propylthio)imidazole
Quantity
2 g
Type
reactant
Smiles
CN1C(=NC=C1)SCCCOC1OCCCC1
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene

Outcomes

Product
Name
Type
product
Smiles
OCCCSC=1N(C=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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